molecular formula C24H30N2S B14453309 2,5-Bis(4-pentylphenyl)-1,3,4-thiadiazole CAS No. 77477-21-5

2,5-Bis(4-pentylphenyl)-1,3,4-thiadiazole

Cat. No.: B14453309
CAS No.: 77477-21-5
M. Wt: 378.6 g/mol
InChI Key: BYVFLISSQIFADJ-UHFFFAOYSA-N
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Description

2,5-Bis(4-pentylphenyl)-1,3,4-thiadiazole is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is known for its unique structural properties, which make it a subject of interest in various scientific research fields, including materials science and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(4-pentylphenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-pentylbenzoyl chloride with thiosemicarbazide, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. Industrial processes may involve optimized reaction conditions, such as temperature and pressure adjustments, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,5-Bis(4-pentylphenyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring into more reduced forms, such as thiols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiadiazole ring, introducing different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a suitable catalyst.

    Substitution: Halogenating agents, alkylating agents, or nucleophiles under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,5-Bis(4-pentylphenyl)-1,3,4-thiadiazole has several applications in scientific research:

    Materials Science: It is used in the development of organic semiconductors and conductive polymers due to its electronic properties.

    Organic Electronics: The compound is investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

    Chemical Sensors: Its sensitivity to various chemical environments makes it suitable for use in chemical sensors.

    Biological Research:

Mechanism of Action

The mechanism of action of 2,5-Bis(4-pentylphenyl)-1,3,4-thiadiazole largely depends on its application:

    In Organic Electronics: The compound functions as a semiconductor, facilitating the transport of electrons or holes in devices like OLEDs and OPVs. Its molecular structure allows for efficient charge transfer and light emission.

    In Chemical Sensors: The compound’s ability to interact with specific analytes leads to changes in its electronic properties, which can be detected and measured.

Comparison with Similar Compounds

  • 2,5-Bis(4-hexylphenyl)-1,3,4-thiadiazole
  • 2,5-Bis(4-butylphenyl)-1,3,4-thiadiazole
  • 2,5-Bis(4-octylphenyl)-1,3,4-thiadiazole

Comparison:

  • Structural Differences: The primary difference lies in the length of the alkyl chain attached to the phenyl rings. This variation can affect the compound’s solubility, melting point, and electronic properties.
  • Unique Properties: 2,5-Bis(4-pentylphenyl)-1,3,4-thiadiazole offers a balance between solubility and electronic properties, making it particularly suitable for certain applications in organic electronics and materials science.

Properties

CAS No.

77477-21-5

Molecular Formula

C24H30N2S

Molecular Weight

378.6 g/mol

IUPAC Name

2,5-bis(4-pentylphenyl)-1,3,4-thiadiazole

InChI

InChI=1S/C24H30N2S/c1-3-5-7-9-19-11-15-21(16-12-19)23-25-26-24(27-23)22-17-13-20(14-18-22)10-8-6-4-2/h11-18H,3-10H2,1-2H3

InChI Key

BYVFLISSQIFADJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)C2=NN=C(S2)C3=CC=C(C=C3)CCCCC

Origin of Product

United States

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